

Selectivity profiling of PROTAC BTK Degrader-3 against other kinases

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Compound of Interest

Compound Name: PROTAC BTK Degrader-3

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Selectivity Profile of PROTAC BTK Degrader-3: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. **PROTAC BTK Degrader-3** is a potent degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in various B-cell malignancies.[1][2] While the manufacturer reports a DC50 value of 10.9 nM for BTK degradation in Mino cells, a comprehensive, publicly available kinase selectivity profile for **PROTAC BTK Degrader-3** (CAS 2563861-90-3) is not available at the time of this publication.

Given the importance of off-target effects in drug development, this guide provides a comparative overview of the selectivity of other well-characterized BTK PROTACs. This information is intended to offer a valuable perspective on the selectivity profiles that can be achieved with this class of molecules and to highlight the importance of comprehensive kinase screening.

Comparative Selectivity of BTK PROTACs







The selectivity of a PROTAC is crucial for minimizing off-target effects and potential toxicities. PROTACs derived from highly selective kinase inhibitors are expected to exhibit a better selectivity profile. For instance, PROTACs based on the selective BTK inhibitor GDC-0853, such as PTD10, have been shown to have improved selectivity compared to those based on the less selective inhibitor ibrutinib, like P13I.[3] Ibrutinib is known to have off-target activity against other kinases such as EGFR, TEC, and ITK, which can lead to side effects.[4][5][6]

The following table summarizes the selectivity data for several published BTK degraders and a selective BTK inhibitor, CGI1746, to provide a benchmark for comparison.

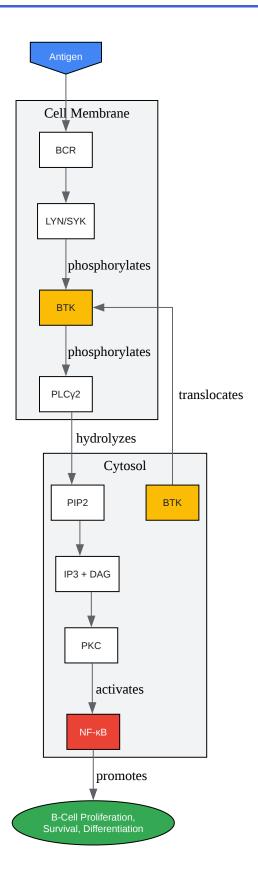


Compound Name	Warhead/Inhibitor	Off-Target Kinases Identified	Comments
MT-802	CGI1746-based	Binds fewer off-target kinases than ibrutinib.	Designed for improved selectivity over ibrutinib-based PROTACs.[7][8]
P13I	Ibrutinib	Known ibrutinib off- targets (e.g., EGFR, ITK, TEC) were not degraded.	Showed weak inhibitory activity against EGFR and ITK at high concentrations.[4][5]
PTD10	GDC-0853 (Fenebrutinib)	Improved degradation selectivity compared to P13I.	Based on a more selective BTK inhibitor than ibrutinib.[3]
NX-2127	Novel BTK binder	High proteome-wide selectivity; only HEBP1 was significantly decreased besides BTK.	Over 100-fold selectivity for BTK over other Tec family kinases (Tec, ITK, RLK).[9]
CGI1746 (Inhibitor)	Not Applicable	~1,000-fold selective over the next closest kinase in a panel of 385 kinases.	A highly selective, reversible BTK inhibitor often used as a warhead for selective PROTACs. [10][11][12]

BTK Signaling Pathway

BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCy2), which ultimately results in the activation of downstream transcription factors like NF-kB, promoting B-cell proliferation, survival, and differentiation.





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Caption: Simplified BTK Signaling Pathway.



Experimental Protocols for Kinase Selectivity Profiling

Comprehensive selectivity profiling is essential to characterize the off-target interactions of a kinase degrader. The KINOMEscanTM platform is a widely used competition binding assay for this purpose.

KINOMEscan™ Experimental Protocol (Generalized)

- Compound Preparation: The test compound (e.g., PROTAC BTK Degrader-3) is dissolved in DMSO to create a high-concentration stock solution.
- Assay Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The
 amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of
 the DNA tag.
- Assay Procedure:
 - A panel of recombinant kinases (e.g., the scanMAX panel of 468 kinases) is used.
 - \circ Each kinase is incubated with the immobilized ligand and the test compound at a specified concentration (typically 1 μ M).
 - The reactions are incubated to allow binding to reach equilibrium.
 - Unbound components are washed away.
 - The amount of kinase remaining bound to the immobilized ligand is quantified via qPCR.
- Data Analysis:
 - The results are reported as "percent of control" (%Ctrl), where the DMSO control represents 100% kinase binding (no inhibition) and a value of 0% represents complete inhibition of binding.

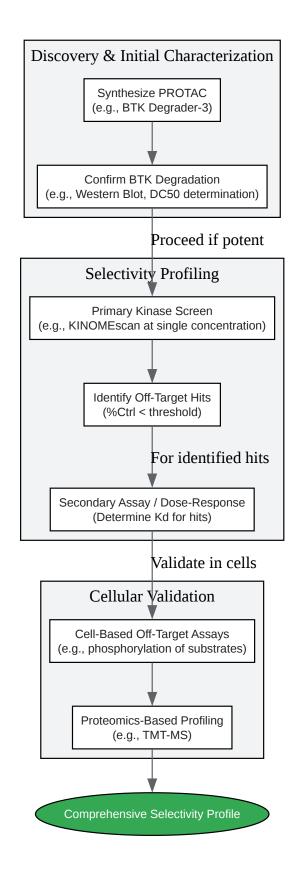


- A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase.
- Hits are typically defined as kinases showing a %Ctrl below a certain threshold (e.g.,
 <10% or <35%).
- For hits identified in the primary screen, dose-response curves are generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a general workflow for assessing the selectivity of a novel PROTAC degrader.





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Caption: General workflow for kinase degrader selectivity profiling.



Conclusion

While **PROTAC BTK Degrader-3** is a potent degrader of its intended target, its broader kinase selectivity profile is not publicly documented. The comparative data presented for other BTK PROTACs underscores that the choice of the target-binding warhead is a critical determinant of selectivity. For drug development professionals, a thorough and early assessment of a PROTAC's selectivity against the human kinome is a crucial step in evaluating its therapeutic potential and identifying any potential liabilities. The use of established platforms like KINOMEscan provides a systematic and quantitative approach to generating this essential dataset.

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